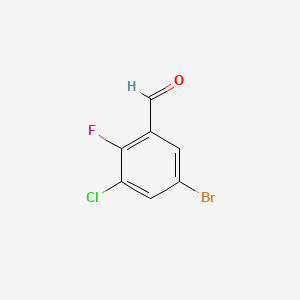

5-Bromo-3-chloro-2-fluorobenzaldehyde

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-3-chloro-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYXMAYYYOIEJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679617 | |

| Record name | 5-Bromo-3-chloro-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-80-2 | |

| Record name | 5-Bromo-3-chloro-2-fluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-chloro-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 3 Chloro 2 Fluorobenzaldehyde

Direct Halogenation Approaches

Direct halogenation of a simpler benzaldehyde (B42025) derivative to produce 5-Bromo-3-chloro-2-fluorobenzaldehyde is a complex task due to the challenge of controlling the position of incoming substituents, a factor known as regioselectivity.

Regioselective Bromination and Chlorination of Benzaldehyde Derivatives

The synthesis of aromatic compounds through electrophilic substitution is governed by the directing effects of the substituents already present on the ring. In a potential precursor like 2-fluorobenzaldehyde (B47322), the fluorine atom is an ortho-, para-director, while the aldehyde group is a meta-director. The introduction of a bromine atom and a chlorine atom in the specific 3- and 5-positions requires overcoming these competing influences.

Modern synthetic chemistry employs various reagents to achieve high regioselectivity. tcichemicals.com Conventional agents for chlorination include molecular chlorine (Cl₂), N-Chlorosuccinimide (NCS), and sulfuryl chloride (SO₂Cl₂), while bromination often uses molecular bromine (Br₂) or N-Bromosuccinimide (NBS). tcichemicals.com Achieving high regioselectivity can be difficult, but specialized reagents and conditions have been developed. For instance, copper-catalyzed methods have shown success in the regioselective chlorination and bromination of electron-rich aromatic C-H bonds. rsc.org Similarly, protocols using oxone-halide combinations can provide environmentally benign and selective halogenation. researchgate.net For electron-rich substrates like anilines, copper(II) halides in ionic liquids can achieve high yields of para-substituted products under mild conditions. beilstein-journals.org These advanced methods highlight the chemical challenge of introducing multiple halogens with precise control.

Influence of Catalysts and Reaction Conditions

Catalysts and reaction conditions are critical in directing the outcome of halogenation reactions. Lewis acids such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) are commonly used as catalysts in electrophilic aromatic substitution. youtube.comstackexchange.com For example, the chlorination of benzaldehyde in the presence of anhydrous ferric chloride yields m-chlorobenzaldehyde. youtube.com In the absence of a catalyst, the reaction can instead lead to the formation of benzoyl chloride. youtube.comstackexchange.com

The choice of catalyst can significantly affect reaction efficiency and selectivity. Palladium-based catalysts are effective for some transformations but carry the risk of dehalogenation, an undesired side reaction. nih.gov A strategy to avoid this involves modifying the palladium active sites. nih.gov Other catalytic systems, such as those based on iron oxide or zinc oxide supported on complex oxides containing silicon and aluminum, have been developed specifically for halogenating aromatic rings, with a particular efficiency for bromination. google.com The reaction temperature and solvent are also crucial variables that must be optimized to favor the desired product.

Multi-Step Synthesis from Precursors

Given the challenges of direct, one-pot synthesis, this compound is more practically synthesized through multi-step sequences starting from carefully chosen precursors.

Derivatization of Polyhalogenated Benzenes and Anilines

One effective strategy begins with a benzene (B151609) ring that already contains some of the required halogens. For example, a related compound, 5-bromo-2-fluorobenzaldehyde (B134332), can be synthesized from 1-bromo-4-fluorobenzene. This process involves reacting the starting material with n-butyllithium (n-BuLi) and N,N-diisopropylamine to create a directed ortho-metalation, followed by the introduction of an aldehyde group using methyl formate. This demonstrates how a pre-halogenated benzene can be functionalized to build the target structure.

Aniline (B41778) derivatives also serve as versatile precursors. The amino group can be used to direct halogenation reactions and can later be removed or converted into other functional groups via diazotization and Sandmeyer-type reactions. While direct chlorination or bromination of unprotected anilines is possible, these reactions are often performed on protected anilines to improve control and yield, though this adds extra steps to the synthesis. beilstein-journals.org

Utilization of Fluorobenzaldehyde Isomers as Starting Materials

A common and logical route to this compound starts with a fluorobenzaldehyde isomer, most notably 2-fluorobenzaldehyde. This approach builds complexity on the aromatic ring in a stepwise fashion.

The first step is typically the bromination of 2-fluorobenzaldehyde. A patented method describes reacting 2-fluorobenzaldehyde with a brominating reagent in the presence of a Lewis acid catalyst. google.com Another detailed example involves the dropwise addition of 2-fluorobenzaldehyde to a mixture of potassium bromate (B103136) and 65% aqueous sulfuric acid at 90°C. chemicalbook.com This reaction regioselectively installs a bromine atom at the 5-position, yielding 5-bromo-2-fluorobenzaldehyde with high yield and purity. chemicalbook.com

Table 1: Synthesis of 5-Bromo-2-fluorobenzaldehyde from 2-Fluorobenzaldehyde chemicalbook.com

| Reactant | Reagent | Solvent/Acid | Temperature | Reaction Time | Product | Yield | Purity |

|---|---|---|---|---|---|---|---|

| 2-Fluorobenzaldehyde | Potassium Bromate | 65% Sulfuric Acid | 90 °C | 2-3 hours | 5-Bromo-2-fluorobenzaldehyde | 88% | 97% |

The subsequent step would involve the selective chlorination of the resulting 5-bromo-2-fluorobenzaldehyde at the 3-position to yield the final product. A patent describing the synthesis of 3-bromo-5-chloro-2-fluorobenzoic acid starts from 3-bromo-5-chloro-2-fluorobenzaldehyde, indicating that a successful synthesis for the aldehyde exists. googleapis.com

Ortho-bromination of Benzaldoxime

An alternative strategy for controlling regioselectivity is to temporarily modify the aldehyde functional group. The synthesis of a related isomer, 2-bromo-5-fluorobenzaldehyde, has been achieved through the selective ortho-bromination of the corresponding benzaldoxime. researchgate.net In this approach, the benzaldehyde is first converted to a benzaldoxime. The oxime group then directs the bromination to the ortho position. Following the bromination step, the oxime is hydrolyzed back to the aldehyde, yielding the desired ortho-bromo product. researchgate.net This method provides a powerful way to achieve substitution patterns that are difficult to access through direct electrophilic substitution on the aldehyde itself. While not a direct synthesis of the title compound, this methodology could be adapted within a multi-step sequence to achieve the desired halogenation pattern.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Fluorobenzaldehyde |

| m-Chlorobenzaldehyde |

| Benzoyl chloride |

| 5-Bromo-2-fluorobenzaldehyde |

| 1-Bromo-4-fluorobenzene |

| N,N-diisopropylamine |

| Methyl formate |

| Potassium bromate |

| 3-Bromo-5-chloro-2-fluorobenzoic acid |

| 2-Bromo-5-fluorobenzaldehyde |

Oxidation of Halogenated Benzyl (B1604629) Alcohols

A prominent and reliable method for the synthesis of this compound is the oxidation of its corresponding precursor, (5-Bromo-3-chloro-2-fluorophenyl)methanol. This transformation is a cornerstone of organic synthesis, and various oxidizing agents can be employed to achieve this conversion. The general reaction is depicted below:

Figure 1: Oxidation of (5-Bromo-3-chloro-2-fluorophenyl)methanol

(5-Bromo-3-chloro-2-fluorophenyl)methanol to this compound)

Common oxidizing agents for the conversion of benzyl alcohols to benzaldehydes include potassium permanganate (B83412) (KMnO₄), manganese dioxide (MnO₂), and various chromium-based reagents. For instance, a patented process for a structurally similar compound, 3-bromo-5-chloro-2-fluorobenzaldehyde, describes its oxidation to the corresponding benzoic acid using potassium permanganate in a mixture of tert-butanol (B103910) and water. googleapis.comgoogleapis.com This indicates that careful control of reaction conditions, such as temperature and reaction time, would allow for the isolation of the intermediate aldehyde, this compound, before further oxidation occurs.

The choice of oxidizing agent and reaction conditions is crucial to ensure high yield and selectivity, minimizing the formation of over-oxidized products like the corresponding carboxylic acid or other side products. For example, the use of milder oxidizing agents can favor the formation of the aldehyde.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for a target molecule like this compound on a laboratory or industrial scale is a multi-faceted decision, balancing efficiency, selectivity, cost, safety, and environmental impact.

Efficiency and Selectivity Considerations

Below is a comparative table of potential synthetic routes to a representative polysubstituted benzaldehyde, highlighting typical yields and selectivity considerations.

| Synthetic Route | Key Transformation | Typical Yield (%) | Selectivity | Key Considerations |

| Oxidation of Benzyl Alcohol | (5-Bromo-3-chloro-2-fluorophenyl)methanol → this compound | 70-95% | High | Dependent on the choice of oxidizing agent to prevent over-oxidation. chemicalbull.com |

| Direct Halogenation | Halogenation of a di-substituted benzaldehyde | 40-60% | Low to Moderate | Often results in isomeric mixtures, requiring complex separation. |

| Formylation of a Tri-substituted Benzene | Introduction of a formyl group onto a 1-bromo-3-chloro-2-fluorobenzene (B125859) precursor | 60-80% | High | Requires specific formylating agents and can be sensitive to reaction conditions. |

Industrial Scale Production Methods and Challenges

The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges. For fine chemicals like this compound, these challenges include ensuring process safety, managing raw material sourcing, and optimizing for cost-effectiveness. biosynth.comcatalysts.com

One of the primary concerns in the industrial production of halogenated aromatics is the handling of corrosive and potentially hazardous reagents. google.com The use of strong acids and oxidizing agents requires specialized equipment and stringent safety protocols. biosynth.com Furthermore, the generation of waste streams, including inorganic salts and solvent waste, needs to be carefully managed to comply with environmental regulations. chemicatimes.com

The choice of synthetic route for industrial production often favors processes that are robust, reproducible, and utilize readily available, cost-effective starting materials. While a multi-step synthesis might offer higher purity and selectivity, a more direct route might be more economically viable on a large scale, provided that purification challenges can be effectively addressed. acsgcipr.org Continuous flow processes are also gaining traction in the pharmaceutical and fine chemical industries as they can offer better control over reaction parameters, improved safety, and potentially higher throughput compared to traditional batch processes. acsgcipr.org

Common Industrial Production Challenges:

Process Safety: Handling of hazardous materials like strong acids and oxidizing agents.

Waste Management: Disposal and treatment of byproducts and solvent waste. chemicatimes.com

Cost of Goods: Price and availability of starting materials and reagents.

Process Robustness: Ensuring consistent yield and purity across large batches.

Regulatory Compliance: Adherence to safety and environmental standards. biosynth.com

Sustainable Synthesis Approaches

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for chemical synthesis, often referred to as "green chemistry." researchgate.netwikipedia.orgacs.orgmdpi.comrsc.org For the synthesis of aldehydes like this compound, several sustainable approaches are being explored.

One promising avenue is the use of catalytic oxidation methods that employ greener oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂), often in combination with a catalyst. organic-chemistry.org These methods can significantly reduce the generation of toxic waste compared to traditional stoichiometric oxidants. For example, metal-free photochemical oxidation of benzyl alcohols using Eosin Y as a photocatalyst and O₂ as the oxidant has been shown to be an efficient and green alternative. organic-chemistry.org

Biocatalysis, which utilizes enzymes to carry out chemical transformations, offers another sustainable route. scielo.org.mx Enzymes can exhibit high selectivity under mild reaction conditions, reducing energy consumption and byproduct formation. The use of an aqueous extract of Aloe vera has been investigated for the bioreduction of aromatic aldehydes, showcasing the potential for plant-based catalysts in green chemistry. scielo.org.mx

Furthermore, the development of processes that minimize solvent use or employ more environmentally benign solvents is a key aspect of sustainable synthesis. uk-cpi.com The principles of green chemistry provide a framework for evaluating the environmental impact of chemical processes, using metrics such as atom economy, E-factor, and process mass intensity (PMI) to quantify waste generation. researchgate.netacs.orgmdpi.comrsc.org

Examples of Sustainable Approaches in Aldehyde Synthesis:

Catalytic Aerobic Oxidation: Use of catalysts with O₂ as the primary oxidant. organic-chemistry.org

Biocatalysis: Employment of enzymes for selective oxidation. scielo.org.mx

Photocatalysis: Utilization of light to drive the oxidation reaction. organic-chemistry.org

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives. uk-cpi.com

Continuous Flow Chemistry: Enabling better process control and safety. acsgcipr.org

Chemical Reactivity and Transformations of 5 Bromo 3 Chloro 2 Fluorobenzaldehyde

Nucleophilic Substitution Reactions

The presence of multiple halogen atoms on the aromatic ring, coupled with the electron-withdrawing nature of the aldehyde group, renders 5-Bromo-3-chloro-2-fluorobenzaldehyde susceptible to nucleophilic aromatic substitution (SNAr) reactions.

Replacement of Halogen Atoms by Various Nucleophiles (e.g., Amines, Thiols)

In principle, each of the halogen atoms on the benzene (B151609) ring of this compound can be displaced by a potent nucleophile. Common nucleophiles employed in such reactions include amines, thiols, and alkoxides. For instance, in analogous polyhalogenated aromatic systems, amines readily displace halogen atoms to form substituted aniline (B41778) derivatives. Similarly, thiols can react to yield thioethers. The reaction with amines is particularly noteworthy as it can lead to the formation of benzylamine (B48309) derivatives, which are recognized for their biological activities. The reaction proceeds via the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

The general scheme for the nucleophilic substitution of a halogen atom (X) on the benzaldehyde (B42025) ring by an amine (R-NH₂) or a thiol (R-SH) is presented below:

Table 1: Illustrative Nucleophilic Aromatic Substitution Reactions on Halogenated Benzaldehydes

| Starting Material | Nucleophile | Product | Reaction Conditions |

| 2,3,6-Trifluoro-4-bromobenzaldehyde | Sodium methoxide | 2-Methoxy-3,6-difluoro-4-bromobenzaldehyde | 65 °C, 12 hours |

| Polyfluoroarene | Phenothiazine | 10-Phenylphenothiazine derivative | Mild base (e.g., K₂CO₃) |

| Polyhalogenated pyridines | Aniline, Ammonia | Substituted aminopyridines | 60/40 Dioxan/water, 25 °C |

This table presents examples from related compounds to illustrate the general reactivity pattern.

Influence of Halogen Identity and Position on Reactivity

The rate and regioselectivity of nucleophilic aromatic substitution are significantly influenced by the nature and position of the halogen atoms. In SNAr reactions, the typical order of leaving group ability for halogens is F > Cl ≈ Br > I. wuxiapptec.com This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom, making the attached carbon more electrophilic.

In the case of this compound, the fluorine atom at the C2 position is expected to be the most susceptible to nucleophilic attack due to its high electronegativity and its position ortho to the activating aldehyde group. The aldehyde group, being strongly electron-withdrawing, activates the ortho and para positions towards nucleophilic attack. Computational studies on similar polyhalogenated benzaldehydes have shown that the site of nucleophilic attack corresponds to the position with the most accessible Lowest Unoccupied Molecular Orbital (LUMO) lobe. wuxiapptec.com For 2,3,6-trifluoro-4-bromo-benzaldehyde, the LUMO lobe at the C2 position was found to be more accessible than at the C6 position, leading to selective substitution at C2. wuxiapptec.com A similar analysis would be required to definitively predict the most reactive site on this compound.

Electrophilic Reactions

The reactivity of this compound in electrophilic aromatic substitution reactions is governed by the combined electronic effects of the aldehyde and halogen substituents.

Aromatic Substitution Patterns

The aldehyde group (-CHO) is a deactivating and meta-directing group in electrophilic aromatic substitution. organicmystery.com This is due to its electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the preferred site of electrophilic attack. The halogen atoms are also deactivating but are typically ortho, para-directing. However, in the presence of a strongly deactivating and meta-directing group like the aldehyde, the directing effect of the aldehyde group is expected to dominate. Therefore, electrophilic substitution on this compound is predicted to occur at the position meta to the aldehyde group, which is the C4 position.

Interaction with Electrophiles

Due to the deactivating nature of the substituents, this compound will react with electrophiles under harsher conditions than benzene itself. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. organicmystery.com For example, nitration would require a mixture of concentrated nitric and sulfuric acids, and the nitro group would be expected to add at the C4 position.

Aldehyde Group Chemistry

The aldehyde functional group in this compound exhibits its characteristic reactivity, participating in a variety of transformations.

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 5-bromo-3-chloro-2-fluorobenzoic acid, using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). Conversely, the aldehyde can be reduced to the corresponding primary alcohol, (5-bromo-3-chloro-2-fluorophenyl)methanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Furthermore, the aldehyde can undergo nucleophilic addition reactions. For instance, it can react with organometallic reagents such as Grignard reagents or organolithium compounds to form secondary alcohols. It can also participate in condensation reactions, for example, with amines to form Schiff bases (imines) or with stabilized ylides in the Wittig reaction to form alkenes. The synthesis of benzylamine derivatives through nucleophilic attack of amines on the carbonyl group is a notable application.

Oxidation to Carboxylic Acids

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 5-bromo-3-chloro-2-fluorobenzoic acid. This transformation is a fundamental reaction in organic synthesis. Common oxidizing agents for this purpose include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reaction typically proceeds under aqueous conditions, and the choice of oxidant and reaction conditions can be tailored to ensure high yields and prevent unwanted side reactions. The resulting carboxylic acid is a valuable building block for the synthesis of more complex molecules, such as amides and esters.

A related compound, 5-bromo-3-fluoropyridine-2-carboxylic acid, is synthesized from its corresponding aldehyde, highlighting the utility of this oxidative transformation in preparing dihalogenated carboxylic acids. researchgate.net

Table 1: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Transformation

| Oxidizing Agent | Typical Conditions |

| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat |

| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acetone, 0°C to room temperature |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia |

| Pinnick Oxidation (NaClO₂ with a scavenger) | t-BuOH/H₂O, room temperature |

Reduction to Alcohols

The aldehyde group of this compound is susceptible to reduction to form the corresponding benzyl (B1604629) alcohol, (5-bromo-3-chloro-2-fluorophenyl)methanol. This conversion is typically achieved using hydride-based reducing agents.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this purpose, often in alcoholic solvents like methanol (B129727) or ethanol. For more robust reductions, lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent can be employed, although it is less selective and more reactive. A patent describing the synthesis of a related compound, 2-fluoro-3-chlorobenzyl alcohol, from the corresponding benzoic acid derivative utilizes sodium borohydride, demonstrating the effectiveness of this reagent in similar systems. libretexts.org

Table 2: Common Reducing Agents for Aldehyde to Alcohol Transformation

| Reducing Agent | Typical Conditions | Selectivity |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0°C to room temperature | High (selective for aldehydes and ketones) |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF, diethyl ether), 0°C | Low (reduces most carbonyls and other functional groups) |

| Catalytic Hydrogenation (H₂/catalyst) | H₂, Pd/C, PtO₂, Raney Ni, high pressure | Moderate to High (can also reduce other groups) |

Condensation Reactions and Schiff Base Formation

The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. google.com This reaction involves a nucleophilic attack of the amine on the aldehyde carbon, followed by the elimination of a water molecule. chemicalbook.com

The formation of Schiff bases is often catalyzed by a small amount of acid. The resulting C=N double bond in the Schiff base is a key structural motif in many biologically active compounds and ligands for metal complexes. Research on similar compounds, such as the condensation of 5-bromo-2-hydroxybenzaldehyde with aniline, demonstrates the feasibility of this reaction. mdpi.com The diverse halogen substitution on the aromatic ring of this compound can influence the electronic properties and subsequent reactivity of the resulting Schiff base.

Homologation Reactions to 2-Aryl Acetaldehydes

Homologation, or the one-carbon extension of the aldehyde group, can convert this compound into 2-(5-bromo-3-chloro-2-fluorophenyl)acetaldehyde. This transformation is valuable for synthesizing phenylacetic acid derivatives and other related structures. While specific literature on the homologation of this exact aldehyde is scarce, established methods can be applied.

One common approach is the Wittig reaction, using methoxymethylenetriphenylphosphorane. This reaction forms an enol ether, which can then be hydrolyzed under acidic conditions to yield the desired acetaldehyde (B116499).

Another method involves the Darzens condensation with a α-haloester, followed by hydrolysis and decarboxylation. A more specialized route involves alkylation with a protected acetaldehyde equivalent, such as 2-bromo-1,1-diethoxyethane, followed by deprotection of the acetal (B89532) to reveal the aldehyde functionality. mdpi.com

Cross-Coupling Reactions

The presence of both bromine and chlorine atoms on the aromatic ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling Applications

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide. This compound can participate in Suzuki couplings, with the reactivity of the C-Br and C-Cl bonds being a key consideration.

Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed couplings. This difference in reactivity allows for selective coupling at the bromine position by carefully choosing the catalyst, ligands, and reaction conditions. For example, using a palladium catalyst with a bulky, electron-rich phosphine (B1218219) ligand like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) can facilitate the coupling of aryl chlorides, but typically, the C-Br bond will react preferentially. wikipedia.org By controlling the stoichiometry of the boronic acid and the reaction time, it is possible to achieve either mono- or di-arylation.

Table 3: Typical Conditions for Suzuki Coupling of Aryl Halides

| Component | Example | Role |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Catalyst precursor |

| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Stabilizes and activates the catalyst |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species |

| Solvent | Toluene, Dioxane, DMF, Water | Reaction medium |

| Boron Reagent | Arylboronic acid, Arylboronate ester | Source of the aryl group |

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki coupling, this compound is a potential substrate for other important palladium-catalyzed reactions.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide. libretexts.orgwikipedia.org The C-Br bond of the substrate would be the primary site for coupling with various alkynes to produce substituted phenylacetylenes, which are valuable intermediates in materials science and medicinal chemistry. researchgate.netsioc-journal.cn The reaction is typically co-catalyzed by a copper(I) salt. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. organic-chemistry.org this compound could be coupled with various alkenes, such as acrylates or styrenes, to introduce a vinyl group onto the aromatic ring, again with a preference for reaction at the C-Br bond.

Stille Coupling: This reaction utilizes an organotin reagent as the coupling partner. The versatility of organotin compounds allows for the introduction of a wide range of functional groups.

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the aryl halide. Organozinc reagents are known for their high reactivity and functional group tolerance.

The selective nature of these cross-coupling reactions, often favoring the more labile C-Br bond, allows for a stepwise functionalization of the aromatic ring, making this compound a highly useful and versatile building block in organic synthesis.

Exclusive Report: Uncovering the Chemical Behavior of this compound

A detailed exploration of the chemical reactivity and transformations of the compound this compound reveals a notable gap in current scientific literature. Despite its potential as a complex building block in organic synthesis, specific research detailing the rearrangement reactions of this highly substituted benzaldehyde is not publicly available.

Initial investigations into the chemical profile of this compound, a compound with the CAS number 1280786-80-2, show that it is recognized as a research chemical. scbt.comsynquestlabs.comsigmaaldrich.com Its molecular formula is C7H3BrClFO, and it has a molecular weight of approximately 237.45 g/mol . scbt.comsynquestlabs.com The structure consists of a benzene ring substituted with a bromine atom at the 5-position, a chlorine atom at the 3-position, a fluorine atom at the 2-position, and an aldehyde group at the 1-position.

While comprehensive studies on the synthesis and reactivity of various halogenated benzaldehydes have been conducted, specific inquiries into the rearrangement reactions involving this compound have not yielded any documented findings. Searches of chemical databases and scholarly articles did not provide any specific examples or detailed research on the rearrangement behavior of this particular molecule.

For context, related compounds such as 5-Bromo-2-fluorobenzaldehyde (B134332) and 3-Bromo-5-chloro-2-fluorobenzaldehyde are known and have been studied to some extent. chemicalbook.comsigmaaldrich.comuni.lu For instance, methods for the synthesis of 5-Bromo-2-fluorobenzaldehyde have been described. chemicalbook.comgoogle.com However, this information on related molecules does not directly translate to the specific rearrangement pathways that this compound might undergo.

The absence of published data on the rearrangement reactions of this compound indicates a potential area for future research. The unique substitution pattern of this molecule could lead to interesting and novel chemical transformations under various reaction conditions, but as of now, this remains a subject for speculation and further experimental investigation.

Advanced Methodologies for Derivatization and Functionalization

Synthesis of Complex Organic Molecules

The presence of bromine, chlorine, and fluorine atoms on the benzaldehyde (B42025) ring significantly influences its reactivity, making it a key starting material for the construction of various heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.

Quinazolinone Synthesis

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The synthesis of quinazolinone derivatives from 5-Bromo-3-chloro-2-fluorobenzaldehyde can be envisioned through a multi-step sequence. A common strategy involves the initial oxidation of the aldehyde to the corresponding benzoic acid, followed by conversion to an amide, and subsequent cyclization.

A plausible synthetic route would begin with the oxidation of this compound to 5-bromo-3-chloro-2-fluorobenzoic acid. uni.lu This can be achieved using a variety of oxidizing agents, such as potassium permanganate (B83412). The resulting benzoic acid can then be converted to the corresponding benzamide, for example, through reaction with an amine in the presence of a coupling agent or via an acid chloride intermediate. The crucial step is the cyclization of the resulting ortho-fluorobenzamide with another amide in the presence of a base. For instance, a base-promoted SNAr reaction of an ortho-fluorobenzamide with an amide, followed by cyclization, can yield the desired quinazolinone core. chemicalbook.com The reaction conditions for such transformations often require a high-boiling point solvent like DMSO and a suitable base such as cesium carbonate. chemicalbook.com

Table 1: Plausible Reaction Scheme for Quinazolinone Synthesis

| Step | Reactant | Reagents | Product |

|---|---|---|---|

| 1 | This compound | KMnO₄ | 5-Bromo-3-chloro-2-fluorobenzoic acid |

| 2 | 5-Bromo-3-chloro-2-fluorobenzoic acid | SOCl₂, then R-NH₂ | N-Alkyl/Aryl-5-bromo-3-chloro-2-fluorobenzamide |

Bicyclic Heterocycle Formation (e.g., Indazoles)

Indazoles are another important class of bicyclic heterocycles with significant applications in drug discovery. While direct synthesis from this compound is not explicitly detailed in readily available literature, methods utilizing the closely related 5-Bromo-2-fluorobenzaldehyde (B134332) provide a strong precedent for its potential derivatization into indazole-containing structures. These syntheses often proceed through multi-step reaction sequences.

Derivatization to Quinolines and Benzimidazoles

Quinolines: The synthesis of quinolines from benzaldehydes can be achieved through various classic named reactions. The Friedländer annulation, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a prominent method. In the context of this compound, this would necessitate its prior conversion to an ortho-amino derivative. Alternatively, the Combes quinoline (B57606) synthesis involves the condensation of anilines with β-diketones, which does not directly utilize the aldehyde functionality of the title compound. wikipedia.org

Benzimidazoles: The synthesis of benzimidazoles typically involves the condensation of an ortho-phenylenediamine with an aldehyde. This represents a direct and widely applicable method for the derivatization of this compound. The reaction is generally carried out by heating the two components in a suitable solvent, often with an acid catalyst, to facilitate the cyclization and dehydration, yielding the corresponding 2-substituted benzimidazole (B57391). wikipedia.org The substituents on the benzaldehyde ring are carried over to the final benzimidazole product.

A general procedure for the synthesis of benzimidazoles from o-phenylenediamine (B120857) and an aldehyde is outlined in the following table.

Table 2: General Scheme for Benzimidazole Synthesis

| Reactants | Conditions | Product |

|---|

Synthesis of Thiazolidin-4-ones and Related Heterocycles

Thiazolidin-4-ones are five-membered sulfur- and nitrogen-containing heterocycles that are of significant interest in medicinal chemistry. A common and efficient method for their synthesis is a one-pot, three-component reaction involving an aromatic aldehyde, an amine, and a mercaptoacetic acid (thioglycolic acid). This approach is directly applicable to this compound.

The reaction proceeds via the initial formation of a Schiff base from the condensation of the aldehyde and the amine, followed by the cyclization with mercaptoacetic acid to form the thiazolidin-4-one ring. The reaction can be catalyzed by various agents and sometimes proceeds under solvent-free conditions.

Table 3: General Three-Component Synthesis of Thiazolidin-4-ones

| Component 1 | Component 2 | Component 3 | General Product Structure |

|---|

Asymmetric Synthesis Applications

The application of this compound and its derivatives in asymmetric synthesis is an area with potential for future exploration. The presence of multiple halogen substituents can influence the electronic and steric properties of molecules derived from it, which could be exploited in the design of chiral auxiliaries or catalysts.

Chiral Auxiliaries and Catalysts

As of the latest literature surveys, there are no specific, widely reported applications of this compound as a chiral auxiliary or in the development of chiral catalysts. The development of chiral ligands and auxiliaries often relies on molecules with specific symmetry elements and functional groups that can effectively control the stereochemical outcome of a reaction. While the title compound itself is achiral, its derivatives could potentially be resolved or synthesized in an enantiomerically pure form to serve as chiral building blocks. The electron-withdrawing nature of the substituents could play a role in modulating the reactivity and selectivity of a catalytic system. sigmaaldrich.com Further research is required to explore the potential of this compound in the field of asymmetric catalysis.

Enantioselective Transformations

A thorough review of scientific literature indicates a lack of specific, published examples of enantioselective transformations involving the aldehyde functional group of this compound. While the aldehyde moiety is amenable to a wide range of asymmetric reactions (e.g., aldol (B89426), Henry, or allylation reactions), specific studies employing this particular substrate have not been reported. The development of such methodologies would be a valuable contribution, providing chiral building blocks for specialized applications.

Catalytic Transformations

Catalytic methods are paramount for the efficient and selective functionalization of this compound. The presence of three different halogen atoms allows for a programmed approach to derivatization, primarily through metal-catalyzed cross-coupling reactions.

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the reactivity of the aryl halides towards oxidative addition to a low-valent metal center (typically palladium) follows the order C-Br > C-Cl. The C-F bond is generally unreactive under standard cross-coupling conditions, allowing it to be preserved for subsequent transformations if desired. This differential reactivity enables selective functionalization at the C-5 position (bromine) while leaving the chlorine and fluorine atoms untouched.

Common metal-catalyzed reactions applicable to this substrate include the Suzuki-Miyaura, Sonogashira, and Heck couplings.

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. The electron-withdrawing nature of the fluorine and chlorine substituents can enhance the rate of the oxidative addition step.

Sonogashira Coupling: This involves the coupling of the C-Br bond with a terminal alkyne, catalyzed by a combination of palladium and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.net This method is highly efficient for introducing alkynyl moieties. organic-chemistry.orgresearchgate.net

Heck Reaction: The palladium-catalyzed reaction between the aryl bromide and an alkene (like an acrylate (B77674) or styrene) would yield a substituted alkene product. organic-chemistry.org

The following table details plausible, representative metal-catalyzed transformations for this compound based on established chemical principles.

Table 1: Representative Metal-Catalyzed Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | 3-Chloro-2-fluoro-5-phenylbenzaldehyde |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ + CuI + Base (e.g., Et₃N) | 3-Chloro-2-fluoro-5-(phenylethynyl)benzaldehyde |

| Heck | Methyl Acrylate | Pd(OAc)₂ + Ligand (e.g., P(o-tol)₃) + Base | Methyl (E)-3-(3-chloro-2-fluoro-5-formylphenyl)acrylate |

| Buchwald-Hartwig | Aniline (B41778) | Pd₂(dba)₃ + Ligand (e.g., BINAP) + Base | 3-Chloro-2-fluoro-5-(phenylamino)benzaldehyde |

A review of current scientific literature does not reveal specific applications of organocatalysis for the transformation of this compound. Organocatalysis, which utilizes small organic molecules to accelerate reactions, could potentially be applied to activate the aldehyde group for various transformations. For instance, secondary amine catalysts (e.g., proline derivatives) could be used for asymmetric alpha-functionalization reactions or formal [n+m] cycloadditions. However, research to develop and optimize such organocatalytic methods for this specific substrate has not yet been published.

Spectroscopic and Computational Characterization in Research

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide definitive information about the molecular geometry, bond lengths, bond angles, and packing of "5-Bromo-3-chloro-2-fluorobenzaldehyde" in the solid state.

The orientation of the aldehyde group relative to the halogen substituents on the benzene (B151609) ring is a key conformational feature. In similar halogenated benzaldehydes, such as 2-bromo-5-fluorobenzaldehyde, theoretical calculations have predicted that the trans conformation, where the aldehyde oxygen is oriented away from the ortho-substituent, is the more stable form. researchgate.net An X-ray crystal structure of "this compound" would confirm its preferred conformation in the solid state.

Advanced Spectroscopic Techniques

Spectroscopic methods are essential for probing the molecular structure and purity of "this compound."

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the carbon-hydrogen framework of a molecule. However, "this compound" is an achiral molecule and therefore does not exist as enantiomers. Consequently, the determination of enantiopurity via NMR is not applicable to this compound.

Computational Chemistry and Theoretical Studies

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful approach to complement experimental findings and to predict the properties of molecules for which experimental data is scarce. DFT calculations could be employed to optimize the geometry of "this compound," predict its vibrational frequencies, and analyze its electronic structure, including the distribution of electron density and the energies of its molecular orbitals. nih.gov Such theoretical studies on related benzaldehyde (B42025) derivatives have provided valuable insights into their conformational preferences and reactivity. researchgate.net However, to date, no specific computational studies detailing these properties for "this compound" have been published.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of aromatic aldehydes. nih.gov This method is highly effective for predicting molecular geometries, vibrational frequencies (which correspond to IR and Raman spectra), and electronic properties with a favorable balance of accuracy and computational cost. nih.govmdpi.com

For substituted benzaldehydes, DFT calculations are typically performed using hybrid functionals, such as B3LYP, in conjunction with various basis sets like 6-31G*, 6-311++G(d,p), or larger. nih.govnih.gov These calculations begin with a geometry optimization to find the lowest energy structure of the molecule. From this optimized structure, a multitude of properties can be determined. For instance, frequency calculations can predict the infrared spectrum, which aids in the structural elucidation of the compound by assigning specific vibrational modes to the functional groups present. nih.gov Studies on similar molecules, like 4-hydroxybenzaldehyde (B117250) and other benzaldehyde derivatives, have demonstrated excellent agreement between DFT-calculated vibrational spectra and experimental FT-IR spectra. nih.govmdpi.com

Furthermore, DFT is employed to calculate key electronic parameters. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the analysis of which is crucial for understanding the molecule's electronic transitions and reactivity. mdpi.com The molecular electrostatic potential (MEP) can also be mapped onto the electron density surface, providing a visual guide to the electron-rich and electron-poor regions of the molecule, which is invaluable for predicting sites of chemical interaction. mdpi.com

Table 1: Common DFT Methodologies Used for Analyzing Substituted Benzaldehydes

| Parameter Calculated | Typical DFT Functional | Common Basis Sets | Reference Application |

| Geometric Optimization | B3LYP | 6-31G(d,p), 6-311++G(d,p) | Optimization of molecular structure. mdpi.com |

| Vibrational Frequencies | B3LYP | 6-31G*, 6-311++G(d,p) | Prediction of IR and Raman spectra. nih.govnih.gov |

| Electronic Properties (HOMO/LUMO) | B3LYP, TD-DFT | 6-31G(d,p) | Analysis of electronic transitions and reactivity. mdpi.com |

| Molecular Electrostatic Potential (MEP) | B3LYP | 6-31G(d,p) | Identification of reactive sites. mdpi.com |

Prediction of Reactivity and Reaction Mechanisms

Computational methods, particularly DFT, are powerful tools for predicting the chemical reactivity and elucidating potential reaction mechanisms for molecules like this compound. nih.gov The reactivity is governed by the electronic distribution within the molecule, which is heavily influenced by its substituents.

In this compound, the aromatic ring is substituted with three electron-withdrawing halogen atoms (Br, Cl, F) and an electron-withdrawing aldehyde group (-CHO). This electronic configuration has several predictable consequences:

Aromatic Ring Reactivity : The strong deactivating effect of the four substituents makes the benzene ring electron-deficient and thus significantly less susceptible to electrophilic aromatic substitution.

Carbonyl Group Reactivity : The aldehyde group's carbonyl carbon is a primary site for nucleophilic attack. The electron-withdrawing nature of the substituents on the ring further enhances the electrophilicity of this carbon atom, making it highly reactive towards nucleophiles. pearson.com

Computational analysis helps to quantify these predictions. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com The Molecular Electrostatic Potential (MEP) map visually identifies the most likely sites for chemical reactions. For benzaldehyde derivatives, the MEP typically shows a region of strong negative potential (electron-rich) around the carbonyl oxygen and a region of positive potential (electron-poor) on the carbonyl carbon and the aldehydic hydrogen. mdpi.com

Studies on the reaction mechanisms of benzaldehydes with various reagents have been extensively modeled using DFT. nih.govresearchgate.net For example, the mechanism of hemiaminal and Schiff base formation from the reaction of benzaldehydes with amines has been detailed by identifying the transition states and intermediates involved. nih.gov Such studies show that the reaction typically initiates with a nucleophilic attack on the carbonyl carbon. nih.govresearchgate.net For this compound, any nucleophilic addition reaction would be expected to follow this general pathway, with the reaction rate being influenced by the significant electrophilicity of the carbonyl center.

Table 2: Predicted Reactivity Sites of this compound

| Site | Type of Reactivity | Rationale |

| Carbonyl Carbon (C of CHO) | Electrophilic Site | Highly positive partial charge due to the electronegativity of the oxygen atom and ring deactivation; prime target for nucleophiles. |

| Carbonyl Oxygen (O of CHO) | Nucleophilic Site | High electron density (lone pairs); readily protonated in acid-catalyzed reactions. pearson.com |

| Aromatic Ring | Deactivated | Strongly deactivated towards electrophilic attack due to the cumulative electron-withdrawing effects of F, Cl, Br, and CHO. |

Conformational Preference Analysis

The conformational analysis of this compound focuses primarily on the rotation of the aldehyde group (-CHO) relative to the benzene ring. For ortho-substituted benzaldehydes, the presence of a substituent adjacent to the aldehyde group can create significant steric and electronic effects that influence the molecule's preferred shape. tandfonline.comresearchgate.net

In this molecule, the fluorine atom is in the ortho position (C2). This leads to two potential planar conformations arising from rotation around the C(ring)-C(aldehyde) bond:

O-F cis : The carbonyl oxygen and the ortho-fluorine atom are on the same side of the C-C bond.

O-F trans : The carbonyl oxygen and the ortho-fluorine atom are on opposite sides of the C-C bond.

Studies on other ortho-substituted benzaldehydes have shown that the conformational preference is a delicate balance of competing factors. tandfonline.com Steric hindrance between the carbonyl oxygen and the ortho substituent often disfavors the cis conformation, especially with bulky substituents. researchgate.net However, electrostatic interactions, such as dipole-dipole repulsion or attraction, can also play a decisive role. tandfonline.com For 2-fluorobenzaldehyde (B47322) derivatives, the trans conformer is often found to be more stable. rsc.org

Computational energy profiling using DFT is the standard method to determine the most stable conformer. By calculating the relative energies of the molecule at different dihedral angles (defined by the O=C-C=C plane), a potential energy surface can be generated. The minimum points on this surface correspond to the stable conformers. For this compound, it is expected that the aldehyde group may not be perfectly coplanar with the aromatic ring due to the steric strain imposed by the ortho-fluorine atom, a phenomenon observed in other hindered aryl aldehydes. researchgate.net The precise dihedral angle and the energy barrier to rotation would be determined through such computational analysis.

Applications of 5 Bromo 3 Chloro 2 Fluorobenzaldehyde in Chemical Research

A Versatile Building Block for Pharmaceutical Intermediates

Halogenated aromatic compounds are cornerstones in the design and synthesis of pharmaceutical agents. lifechemicals.com The presence of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, membrane permeability, and binding affinity to biological targets. lifechemicals.comnih.gov The specific arrangement of bromo, chloro, and fluoro atoms in 5-Bromo-3-chloro-2-fluorobenzaldehyde, combined with the reactive aldehyde group, makes it a valuable precursor for creating a diverse array of pharmaceutical intermediates.

Potential in the Synthesis of Drug Candidates and Active Pharmaceutical Ingredients

The aldehyde functional group of this compound serves as a key handle for a variety of chemical transformations, including oxidation, reduction, and condensation reactions, which are fundamental in the construction of active pharmaceutical ingredients (APIs). While specific drug candidates synthesized directly from this compound are not yet widely reported in publicly available literature, the analogous compound, 3-bromo-5-chloro-2-fluorobenzaldehyde, has been cited in the synthesis of MEK inhibitors, a class of drugs targeted in cancer therapy. googleapis.comgoogleapis.com This suggests a strong potential for this compound to be employed in similar synthetic strategies for novel drug discovery. The diverse reactivity of the halogen substituents further expands its utility, allowing for their participation in cross-coupling reactions to build molecular complexity. lifechemicals.com

Prospective Development of Enzyme Inhibitors and Receptor Ligands

The development of enzyme inhibitors and receptor ligands is a critical area of medicinal chemistry. Halogenated compounds are known to participate in halogen bonding, a non-covalent interaction that can enhance the binding affinity and selectivity of a ligand for its protein target. nih.govresearchgate.net The bromine and chlorine atoms in this compound can act as halogen bond donors, potentially leading to the design of potent and selective inhibitors for various enzymes or ligands for specific receptors. researchgate.net Although specific examples for this isomer are limited, the general principle is well-established in drug design.

A Precursor for Agrochemicals and Fine Chemicals

The utility of halogenated benzaldehydes extends to the agrochemical and fine chemical industries. google.comorientjchem.org Many commercial pesticides and herbicides contain halogenated aromatic moieties, which contribute to their biological activity and environmental persistence. lifechemicals.com The structural features of this compound make it a plausible starting material for the synthesis of novel agrochemicals. Furthermore, in the realm of fine chemicals, this compound can be used to produce a variety of specialty chemicals, dyes, and polymers. nbinno.com

Potential Research in Material Science

Fluorinated aromatic compounds are of significant interest in material science due to the unique properties conferred by the fluorine atom, such as high thermal stability and chemical resistance. numberanalytics.comnumberanalytics.com

Hypothetical Fabrication of Nanostructures and Semiconductors via Halogen Bonding

The ability of bromine and chlorine atoms to participate in halogen bonding presents intriguing possibilities for the use of this compound in the fabrication of supramolecular assemblies, nanostructures, and organic semiconductors. namiki-s.co.jp Halogen bonding can direct the self-assembly of molecules into well-ordered crystalline structures, which is a key principle in the bottom-up fabrication of nanomaterials. While experimental data for this specific compound is not available, the concept is a vibrant area of research in material science.

Probes in Biochemical Assays and Enzyme Interaction Studies

Aromatic aldehydes are known to react with various biological molecules and have been utilized in the development of biochemical probes. thermofisher.com

The aldehyde group of this compound can react with primary amines, such as the side chains of lysine (B10760008) residues in proteins, to form Schiff bases. This reactivity could be exploited to design probes for studying enzyme interactions or for labeling specific proteins in complex biological samples. thermofisher.com While specific studies employing this compound as a biochemical probe are yet to be published, the development of fluorescent probes from functionalized aldehydes is an active area of research. nih.govmdpi.comrsc.orginnovationhub.hk

Retrosynthetic Analysis of Target Molecules Incorporating the Compound

Strategies for Disconnection and Synthesis Planning

Retrosynthetic analysis, or the disconnection approach, is a problem-solving technique for designing organic syntheses. amazonaws.com When planning the synthesis of a target molecule containing the 5-bromo-3-chloro-2-fluorobenzaldehyde core, chemists identify key bonds that can be disconnected, corresponding to reliable forward reactions. The primary sites for disconnection in this molecule are the aldehyde group and the carbon-bromine bond, due to their versatile and well-established reactivity.

Disconnections Involving the Aldehyde Group: The aldehyde functionality is a rich hub for synthetic transformations. In a retrosynthetic sense, a variety of functional groups in a target molecule can be traced back to the aldehyde of the parent compound.

C-N Bond Disconnection: If the target molecule contains an imine, an amine, or a related nitrogen-containing group attached to the benzylic carbon, a C-N bond can be disconnected. This corresponds to a forward synthesis involving a condensation reaction or reductive amination between the aldehyde and an appropriate amine. youtube.com

C-C Bond Disconnection: Secondary or tertiary alcohols, alkenes, or other carbon-based functional groups at the benzylic position can be disconnected to the aldehyde. This suggests forward reactions such as Grignard additions, Wittig reactions, or aldol (B89426) condensations to form the desired C-C bond.

Disconnections Involving Carbon-Halogen Bonds: The presence of three different halogens offers orthogonal handles for synthesis, meaning each can potentially be reacted selectively. The carbon-bromine bond is the most common site for initial disconnection in cross-coupling reactions due to its higher reactivity compared to the carbon-chlorine bond. acs.org

C-C Bond Disconnection (Cross-Coupling): A biaryl system or an alkyl/alkenyl-substituted aromatic ring in the target molecule can be disconnected at the C5 position. This points to a palladium-catalyzed cross-coupling reaction, such as a Suzuki, Stille, or Heck reaction in the forward synthesis, where the C-Br bond of this compound reacts with a suitable organometallic reagent.

C-N or C-O Bond Disconnection (Cross-Coupling): Similarly, an aryl amine or ether linkage at the C5 position can be disconnected, suggesting a Buchwald-Hartwig amination or etherification as the corresponding synthetic step.

Functional Group Interconversion (FGI): In some retrosynthetic plans, the aldehyde group itself may be viewed as arising from a different precursor through Functional Group Interconversion (FGI). amazonaws.com For instance, an analyst might disconnect a more complex group back to a simpler one that can be reliably converted into the aldehyde.

A carboxylic acid in the target could be disconnected via FGI, suggesting a reduction in the forward synthesis.

The aldehyde could be planned from the oxidation of a corresponding benzyl (B1604629) alcohol or methyl group.

The combination of these strategies allows for the logical deconstruction of complex molecules, such as novel Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, back to key building blocks like this compound. rsc.org

| Disconnection Type | Target Moiety | Key Bond Disconnected | Implied Forward Reaction |

| Aldehyde-based | Secondary Alcohol | C-C (at benzylic carbon) | Grignard Reaction / Organolithium Addition |

| Aldehyde-based | Alkene | C=C (at benzylic carbon) | Wittig / Horner-Wadsworth-Emmons Reaction |

| Aldehyde-based | Amine | C-N (at benzylic carbon) | Reductive Amination |

| Halogen-based | Biaryl | C-C (at C5 position) | Suzuki / Stille Coupling |

| Halogen-based | Aryl Amine | C-N (at C5 position) | Buchwald-Hartwig Amination |

Challenges in Selectivity and Cross-Reactivity

While the multiple functional groups of this compound provide synthetic versatility, they also present significant challenges in controlling selectivity and preventing unwanted cross-reactivity. youtube.com The successful synthesis of a target molecule often hinges on the careful orchestration of reaction conditions to ensure that reagents react at the desired site.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. The key challenge with this compound is managing the reactivity of the aldehyde group versus the carbon-halogen bonds.

Nucleophilic Addition vs. Halogen Reactivity: Strong nucleophilic and basic reagents, such as Grignard or organolithium reagents, are intended to react with the electrophilic aldehyde carbon. However, these reagents can also participate in side reactions, such as halogen-metal exchange, particularly with the more reactive C-Br bond. This can lead to a mixture of products and reduced yield of the desired compound. Low temperatures and careful choice of reagents are often required to minimize these side reactions.

Reaction at Aldehyde vs. Ring Substitution: Under certain conditions, reactions intended for the aldehyde can have unintended consequences on the aromatic ring, or vice-versa.

Regioselectivity: Regioselectivity is the control of where a reaction occurs on the molecule. For this compound, this is a major concern in two contexts: further substitution on the aromatic ring and selective reaction of the halogen atoms.

Aromatic Substitution: The directing effects of the existing substituents complicate further electrophilic or nucleophilic aromatic substitution. The aldehyde group is a deactivating meta-director, while the halogens are deactivating but ortho-, para-directors. Their combined electronic and steric influences make it difficult to predict and control the position of any new substituent with high precision.

Selective Halogen Functionalization: In palladium-catalyzed cross-coupling reactions, the relative reactivity of C-X bonds is typically C-I > C-Br > C-Cl > C-F. This differential reactivity can be exploited to selectively functionalize the C-Br bond while leaving the C-Cl bond intact. However, achieving perfect selectivity can be challenging. Overly reactive catalysts or harsh conditions can lead to cross-reactivity at the C-Cl position or homocoupling side reactions, complicating the product mixture and requiring difficult purifications. acs.org

| Challenge | Description | Potential Undesired Outcome | Mitigation Strategy |

| Chemoselectivity | Nucleophilic attack on the aldehyde in the presence of reactive C-X bonds. | Halogen-metal exchange with Grignard/organolithium reagents. | Use of lower temperatures; employing less basic organometallic reagents (e.g., organozinc). |

| Regioselectivity | Selective functionalization of one C-X bond over another. | Cross-coupling at both C-Br and C-Cl sites; homocoupling. | Careful selection of catalyst and ligands; precise control of reaction temperature and time. |

| Regioselectivity | Further substitution on the aromatic ring. | Formation of isomeric products due to competing directing effects. | Use of highly selective reactions like directed ortho-metalation on a precursor if possible. |

Future Directions and Emerging Research Areas

Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The pursuit of more efficient and selective methods for the synthesis and functionalization of highly substituted aromatic compounds like 5-Bromo-3-chloro-2-fluorobenzaldehyde is a central theme in modern organic chemistry. Future research will likely focus on the development of novel catalytic systems that can overcome the challenges posed by the sterically hindered and electronically demanding nature of this substrate.

Palladium-catalyzed cross-coupling reactions are anticipated to remain a cornerstone of synthetic strategies. However, innovation will likely come from the design of new phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands that can enhance the activity and selectivity of these transformations. These advanced ligands can facilitate challenging C-H activation and functionalization reactions, potentially allowing for the direct introduction of new substituents onto the benzaldehyde (B42025) core with high regioselectivity. For instance, the development of transient directing groups could enable ortho-C(sp²)-H functionalization of benzaldehyde substrates, a strategy that has shown promise for diverse transformations including arylation, chlorination, and bromination. nih.govacs.org

Photoredox catalysis is another burgeoning area with significant potential. nih.gov The use of visible light to initiate single-electron transfer processes can enable novel bond formations under mild conditions. nih.gov Future research may explore the use of photoredox catalysis in combination with transition metal catalysis (dual catalysis) to achieve transformations that are not possible with either method alone. nih.gov This could open up new avenues for the derivatization of this compound, for example, through the generation of radical intermediates that can participate in a variety of coupling reactions.

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry, characterized by the use of continuous-flow reactors, offer numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation. nus.edu.sgmit.eduacs.org For the synthesis and derivatization of this compound, the integration of flow chemistry is expected to lead to more efficient and reproducible processes. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities. google.com

Furthermore, the combination of flow chemistry with automated synthesis platforms, often referred to as "synthesis robots," represents a paradigm shift in chemical research. nus.edu.sgyoutube.comyoutube.com These systems can perform multiple reaction steps in a fully automated fashion, from reagent dispensing to purification and analysis. youtube.com The development of such platforms for the synthesis of complex molecules like this compound and its derivatives would enable high-throughput screening of reaction conditions and the rapid generation of compound libraries for biological evaluation. nih.govscienceintheclassroom.orgiastate.edunih.gov The use of artificial intelligence and machine learning algorithms to guide these automated systems can further accelerate the discovery of new reaction pathways and optimal synthetic routes. youtube.com

Exploration of New Derivatization Pathways and Chemical Space

The unique electronic and steric properties of this compound make it an attractive scaffold for the exploration of new chemical space. Future research will undoubtedly focus on developing novel derivatization pathways to generate a diverse range of analogues with potential applications in drug discovery and materials science. nih.govresearchgate.net

One promising area is the use of multicomponent reactions, which allow for the construction of complex molecules from three or more starting materials in a single step. These reactions are highly atom-economical and can rapidly generate molecular diversity. Research into new multicomponent reactions involving this compound could lead to the discovery of novel heterocyclic scaffolds with interesting biological activities. researchgate.net

Another key direction will be the further functionalization of the aromatic ring through late-stage C-H activation. nih.govacs.org This powerful strategy allows for the direct introduction of new functional groups onto a pre-existing molecular framework, bypassing the need for lengthy de novo synthesis. The development of new catalytic systems that can selectively functionalize the C-H bonds of this compound would provide rapid access to a wide array of new derivatives.

The aldehyde functional group itself also offers a rich platform for derivatization. Beyond standard transformations, research into novel reactions of the aldehyde, such as those catalyzed by N-heterocyclic carbenes, could unlock new synthetic possibilities. researchgate.net

Advanced Computational Modeling for Predictive Synthesis

The use of computational chemistry and machine learning is becoming increasingly integral to modern synthetic chemistry. For a molecule like this compound, these tools can provide invaluable insights into its reactivity and guide the development of new synthetic strategies.

Quantum mechanical calculations can be used to predict the most likely sites for electrophilic or nucleophilic attack, helping to rationalize and predict the regioselectivity of reactions. researchgate.net This is particularly important for a polysubstituted arene where multiple reaction pathways may be possible. libretexts.org Algorithms are also being developed to generate reaction pathway hypotheses, which can aid in the computer-assisted elucidation of reaction mechanisms. researchgate.netcapes.gov.br

Machine learning models are emerging as powerful tools for predicting the outcomes of chemical reactions, including yields and selectivity. nih.govresearchgate.net By training these models on large datasets of known reactions, it is possible to develop predictive tools that can guide the design of new experiments. rsc.org For instance, a machine learning model could be developed to predict the optimal conditions for a given transformation of this compound, saving significant time and resources in the laboratory. nih.govresearchgate.net

Furthermore, in silico methods can be used to design novel derivatives of this compound with specific desired properties. nih.govmdpi.comasianpubs.org By exploring the vastness of chemical space computationally, it is possible to identify promising new molecules for synthesis and testing, thereby accelerating the discovery process. nih.govresearchgate.net

Q & A

Basic Question

Q. Advanced Research Focus

- 2D NMR (HSQC, HMBC) : Assigns long-range couplings to confirm substitution patterns.

- 19F NMR : Quantifies electronic effects; fluorine at position 2 shows distinct coupling with H-6 .

What strategies ensure accurate quantification of trace impurities in this compound?

Basic Question

Q. Advanced Research Focus

- Isotopic labeling : Introduce ¹³C or ²H labels to track degradation pathways during stability studies.

- High-resolution MS : Resolve isobaric impurities (e.g., Cl vs. Br isotopic patterns) .

How do substituents influence the reactivity of this compound in cross-coupling reactions?

Basic Question

The electron-withdrawing halogens activate the aldehyde for nucleophilic additions (e.g., Grignard reactions) but deactivate the aromatic ring for electrophilic substitutions. Key factors:

Q. Advanced Research Focus

- Suzuki-Miyaura coupling : Replace bromine with aryl/vinyl groups using Pd catalysts. Optimize ligand systems (e.g., SPhos) to enhance turnover .

- Kinetic studies : Compare reaction rates with analogs (e.g., 5-Bromo-2-fluorobenzaldehyde) to quantify steric/electronic contributions .

What computational tools predict the physicochemical properties of this compound?

Basic Question

Q. Advanced Research Focus

- Molecular dynamics simulations : Model solubility in solvents (e.g., DMSO, ethanol) to guide formulation studies.

- DFT calculations : Predict vibrational spectra (IR) and compare with experimental data to validate force fields .

How can researchers mitigate decomposition during long-term storage?

Basic Question

Q. Advanced Research Focus

- Accelerated stability studies : Use thermal stress (40°C/75% RH) to identify degradation products via LC-QTOF-MS.

- Crystallography : Stabilize the compound as a co-crystal with urea or thiourea derivatives .

What are the challenges in scaling up synthesis while maintaining purity?

Q. Advanced Research Focus

- Process optimization : Transition from batch to flow chemistry for halogenation steps to improve heat/mass transfer.

- Byproduct analysis : Use PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progress in real time .

- Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF .

How does the compound’s electronic structure influence its applications in materials science?

Q. Advanced Research Focus

- Conductive polymers : The aldehyde group serves as a precursor for Schiff base ligands in metal-organic frameworks (MOFs). Halogens enhance thermal stability .

- Nonlinear optics (NLO) : DFT studies show strong hyperpolarizability due to asymmetric halogen substitution, making it a candidate for NLO materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.